5-(1,3-benzothiazol-2-yl)-2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(1,3-benzothiazol-2-yl)-2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C27H16N2O2S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.09324893 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Therapeutic Potential in Drug Discovery
Benzothiazole derivatives, including 5-(1,3-Benzothiazol-2-yl)-2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione, have been extensively studied for their broad spectrum of pharmacological activities. These compounds are pivotal in the development of chemotherapeutic agents due to their significant antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, potential antitumor properties. The structural simplicity of benzothiazole, coupled with its versatile character of serving as a ligand to various biomolecules, has attracted medicinal chemists for the development of therapeutic agents, especially in cancer treatment. The research underscores the importance of benzothiazole nucleus in drug discovery, highlighting its utility in creating chemical libraries that could lead to the discovery of new chemical entities progressing towards market introduction (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).
Anticancer Research
Recent advancements have showcased the structural modifications of benzothiazole scaffold and its conjugate systems as potential chemotherapeutics. Benzothiazole derivatives have long been recognized for their therapeutic usage against various diseases, with 2-arylbenzothiazoles emerging as an important pharmacophore in antitumor agent development. These compounds exhibit a promising biological profile and synthetic accessibility, making them attractive in the design and development of new antitumor agents. Despite encouraging results in tumor response from clinical studies, further characterization of their toxicity is required for safe clinical usage as cancer treatment drugs (Ahmed et al., 2012).
Pharmacological Activities
The benzothiazole nucleus is found in a wide range of bioactive heterocycles and natural products, indicating its principal role in various biologically active compounds. Over the past decade, there has been increasing interest in studying the biological and therapeutic activities of benzothiazole-containing compounds, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structures of several potent drugs are based on the benzothiazole skeleton, highlighting its significance in future research and development of new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-(2-phenylphenyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16N2O2S/c30-26-20-15-14-18(25-28-22-11-5-7-13-24(22)32-25)16-21(20)27(31)29(26)23-12-6-4-10-19(23)17-8-2-1-3-9-17/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZDPVGZCYKLOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6S5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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